REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH2:5][CH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([CH3:15])[C:7]1=[O:16])C>Cl>[CH:4]([CH2:5][CH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([CH3:15])[C:7]1=[O:16])=[O:3]
|
Name
|
3-(2,2-diethoxyethyl)-1-methyloxindole
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Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1C(N(C2=CC=CC=C12)C)=O)OCC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at a room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The chloroform layer was washed with a saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)CC1C(N(C2=CC=CC=C12)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |